4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid
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Overview
Description
4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid is a heterocyclic compound that contains an oxazole ring fused with a benzoic acid moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride . The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design due to its unique structural features.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(5-Phenyl-1,2-oxazol-3-yl)benzoic acid: Similar structure but lacks the dihydro moiety.
4-(5-(4-Methylphenyl)-1,2-oxazol-3-yl)benzoic acid: Contains a methyl group on the phenyl ring.
Uniqueness
4-(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid is unique due to the presence of the dihydro moiety, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its non-dihydro analogs.
Properties
CAS No. |
835594-19-9 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)benzoic acid |
InChI |
InChI=1S/C16H13NO3/c18-16(19)13-8-6-11(7-9-13)14-10-15(20-17-14)12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19) |
InChI Key |
ULRUYZKDCOSNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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